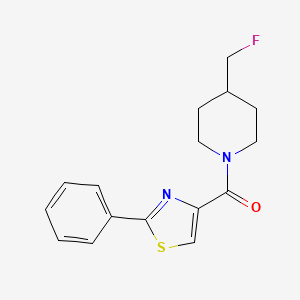![molecular formula C18H23N3O B12234318 2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B12234318.png)
2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one is a complex organic compound that features a 1,8-naphthyridine core. This core structure is known for its diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one typically involves multicomponent reactions (MCRs) and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core . The reaction conditions often involve the use of a water-soluble Ir catalyst under an air atmosphere .
Industrial Production Methods
the principles of green chemistry and atom-economical approaches are often employed to develop more eco-friendly and efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve moderate temperatures and the use of solvents like dioxane .
Major Products
The major products formed from these reactions include 2-amino-1,8-naphthyridine-7-carboxaldehyde, 2,7-dimethyl-4-methoxy-1,8-naphthyridine, and other functionalized naphthyridine derivatives .
Scientific Research Applications
2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with the DNA segment of topoisomerase II, inhibiting its activity and leading to the inhibition of cancer cell proliferation . This mechanism is similar to that of Vosaroxin, a known 1,8-naphthyridine derivative .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibacterial agent.
Vosaroxin: A 1,8-naphthyridine derivative in clinical trials as a potential anticancer drug.
2,7-Dimethyl-4-methoxy-1,8-naphthyridine: Another functionalized naphthyridine with potential medicinal applications.
Uniqueness
2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one is unique due to its specific structural features and the combination of the 1,8-naphthyridine core with a piperidine ring.
Properties
Molecular Formula |
C18H23N3O |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)17(22)21-11-8-13(9-12-21)15-7-6-14-5-4-10-19-16(14)20-15/h4-7,10,13H,8-9,11-12H2,1-3H3 |
InChI Key |
PJYJFUFPCUKSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B12234249.png)


![2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12234266.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12234271.png)
![1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one](/img/structure/B12234276.png)

![4-(1H-pyrazol-1-yl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12234296.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12234305.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12234322.png)
![1-ethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12234327.png)
![2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12234330.png)
![3-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B12234331.png)
